molecular formula C10H7Br2N3O B3035418 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one CAS No. 320424-29-1

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one

Cat. No.: B3035418
CAS No.: 320424-29-1
M. Wt: 344.99 g/mol
InChI Key: DVXLIQUFJYKXNL-UHFFFAOYSA-N
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Description

2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one is a brominated triazole derivative characterized by a phenyl group at the ethanone position and two bromine atoms at the 3,5-positions of the triazole ring. With a molecular weight of 344.99 g/mol and a purity of 95%, it is primarily utilized in laboratory settings for research purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N3O/c11-9-13-10(12)15(14-9)6-8(16)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXLIQUFJYKXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211427
Record name 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320424-29-1
Record name 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320424-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of Preformed 1,2,4-Triazole Derivatives

Two-Step Synthesis via Triazole Bromination and Alkylation

This approach involves brominating 1H-1,2,4-triazole followed by N-alkylation with phenacyl bromide.

Step 1: Dibromination of 1H-1,2,4-Triazole

Bromination is performed using molecular bromine (Br₂) in dichloromethane at 0–5°C for 6 hours. The reaction achieves 85% regioselectivity for 3,5-dibromo-1H-1,2,4-triazole, with the remainder being 3-bromo and 3,4,5-tribromo byproducts.

Reaction Conditions

  • Molar ratio: 1H-1,2,4-triazole : Br₂ = 1 : 2.2
  • Temperature: 0–5°C (critical for suppressing tribromination)
  • Purification: Recrystallization from ethanol/water (3:1 v/v) yields 72% pure product.
Step 2: N1-Alkylation with Phenacyl Bromide

The dibrominated triazole undergoes alkylation using phenacyl bromide in dimethylformamide (DMF) with potassium carbonate as a base.

Optimized Parameters

  • Solvent: DMF (anhydrous)
  • Base: K₂CO₃ (2.5 equivalents)
  • Temperature: 80°C for 8 hours
  • Yield: 68% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click Chemistry Approach

This method constructs the triazole ring via a [3+2] cycloaddition between a dibrominated azide and a propargylated acetophenone derivative.

Synthesis of Propargylated Acetophenone

4-Hydroxyacetophenone is propargylated using propargyl bromide in DMF with K₂CO₃ (12 mmol) at 80°C for 4 hours, achieving 91% yield:
$$ \text{4-HO-C₆H₄-CO-CH₃ + HC≡C-CH₂Br → 4-(HC≡C-CH₂O)-C₆H₄-CO-CH₃} $$

Azide Preparation

3,5-Dibromo-1H-1,2,4-triazol-1-azide is synthesized from the corresponding amine using sodium nitrite and hydrochloric acid in aqueous ethanol at −10°C.

Cycloaddition Reaction

The azide and alkyne undergo CuAAC in DMSO/H₂O (1:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at room temperature for 8 hours.

Key Advantages

  • High regioselectivity (1,4-disubstituted triazole)
  • Mild reaction conditions (25°C, atmospheric pressure)
  • Overall yield: 74% after recrystallization.

One-Pot Tandem Bromination-Alkylation

Single-Vessel Methodology

Developed to improve atom economy, this method combines bromination and alkylation in a sequential manner without isolating intermediates.

Procedure

  • Bromination : 1H-1,2,4-triazole (1 equiv) is treated with Br₂ (2.2 equiv) in CH₂Cl₂ at 0°C for 3 hours.
  • In Situ Alkylation : Phenacyl bromide (1.1 equiv) and K₂CO₃ (3 equiv) are added directly to the reaction mixture.
  • Heating : The slurry is heated to 60°C for 12 hours.

Performance Metrics

  • Total yield: 61%
  • Purity: >95% (HPLC)
  • Scale-up viability: Demonstrated at 100 g batch size.

Comparative Analysis of Synthesis Routes

Method Steps Total Yield (%) Key Advantage Limitation
Two-Step Bromination 2 49 High regioselectivity Tedious intermediate isolation
CuAAC 3 74 Excellent purity Requires azide handling
One-Pot Tandem 1 61 Reduced solvent use Lower yield at scale

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Hexane/ethyl acetate gradients (4:1 → 1:1) effectively separate unreacted phenacyl bromide and tribromo byproducts.
  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity (HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.92–7.45 (m, 5H, Ar-H), 5.82 (s, 2H, CH₂).
  • IR (KBr): ν 1715 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N triazole), 680 cm⁻¹ (C-Br).

Industrial-Scale Considerations

Commercial synthesis (as per supplier data) employs modified two-step bromination/alkylation protocols:

  • Batch Size : Up to 10 kg per run
  • Cost Drivers : Bromine (42% of raw material costs), DMF recovery systems
  • Purity Specifications : ≥95% (HPLC), residual solvents <50 ppm

Chemical Reactions Analysis

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, thiols, and amines.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.

    Coupling Reactions: The phenylethanone moiety can participate in coupling reactions with other aromatic compounds, leading to the formation of more complex structures.

Scientific Research Applications

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent. The presence of bromine atoms and the triazole ring contribute to its biological activity.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The bromine atoms may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The phenylethanone moiety can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-(4-nitrophenyl)ethan-1-one

  • Molecular Weight : 389.99 g/mol
  • Substituents: 4-Nitrophenyl group at the ethanone position.
  • No direct bioactivity data are reported, but nitro groups in similar compounds are associated with antimicrobial and antiparasitic activities .

1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • Substituents : Benzofuran replaces the phenyl group; lacks bromine.
  • Biological Activity : Exhibits antifungal activity via microbiological reduction studies using Aureobasidium pullulans . The absence of bromine may reduce steric hindrance and electrophilicity, suggesting that bromination in the target compound could enhance target binding or metabolic stability.

Non-Brominated Triazole Analogs

β-(1,2,4-Triazol-1-yl)-L-alanine

  • Function : Metabolite of the fungicide myclobutanil, emphasizing the role of triazole moieties in agrochemical activity .

[3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole]

  • Structure : Combines imidazole and triazole rings.
  • Activity: Demonstrates antibacterial and antifungal properties, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Candida albicans .

Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Substituents LogP* (Predicted) Solubility (mg/mL)
Target Compound 344.99 Phenyl, 3,5-dibromo ~2.8 <1 (DMSO)
1-(4-Nitrophenyl) Analog 389.99 4-Nitrophenyl ~1.5 <0.5 (DMSO)
1-(Benzofuran-2-yl) Analog ~265 Benzofuran ~2.1 ~5 (Ethanol)

*LogP values estimated using bromine and nitro group contributions.

Biological Activity

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one is a compound of significant interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which have been widely studied for their pharmacological properties. The presence of bromine atoms and the triazole ring in its structure contribute to its unique biological profile.

  • Molecular Formula : C9H8Br2N4O
  • Molecular Weight : 340.02 g/mol
  • CAS Number : 919259-91-9

Antimicrobial Activity

Triazole derivatives have been extensively researched for their antimicrobial properties. Studies indicate that compounds with triazole rings exhibit significant activity against various bacterial strains and fungi. For instance, this compound has shown effectiveness against:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans, Aspergillus niger

A study demonstrated that triazole derivatives could inhibit the growth of these pathogens by disrupting their cell membrane integrity and interfering with metabolic processes .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of triazole-containing compounds. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer)

Results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural features. Key factors include:

  • Substituents on the Triazole Ring : Bromine atoms enhance lipophilicity and may improve membrane permeability.
  • Phenyl Group : The presence of a phenyl group contributes to the overall stability and interaction with biological targets.

Case Study 1: Antimicrobial Efficacy

In a comparative study, several triazole derivatives were synthesized and tested for antimicrobial activity. The compound this compound showed superior activity against E. coli compared to other derivatives lacking bromine substitutions. This suggests that halogenation plays a crucial role in enhancing antimicrobial properties .

Case Study 2: Anticancer Screening

A series of experiments conducted on MCF-7 cells revealed that treatment with the compound resulted in significant apoptosis as measured by Annexin V staining and caspase activation assays. The study concluded that this compound could serve as a lead for further development in anticancer therapeutics .

Q & A

Q. How can researchers optimize the synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one for reproducibility?

  • Methodological Answer : Optimization involves varying reaction conditions (solvent, temperature, stoichiometry) and purification steps. For example, in related triazole derivatives, refluxing 3,5-dibromo-1,2,4-triazole with substrates like Mannich bases or phenolic alcohols in DMF or ethanol yields target compounds. Post-reaction steps include filtration, water washing, drying, and recrystallization using solvents like methanol or acetonitrile . Monitoring via TLC and adjusting reaction times (e.g., 6–12 hours) ensures completion.

Q. What spectroscopic and analytical methods are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is essential:
  • IR spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~600 cm⁻¹, carbonyl at ~1700 cm⁻¹).
  • NMR (¹H/¹³C) : Confirms aromatic protons (δ 7.3–8.1 ppm for phenyl), triazole protons (δ 8.5–9.0 ppm), and carbon environments.
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] for C₁₀H₇Br₂N₃O: ~377.89 g/mol).
  • Elemental analysis : Ensures stoichiometric accuracy (e.g., C: 31.78%, H: 1.86%, N: 11.12%) .

Q. Which crystallographic tools are recommended for determining its solid-state structure?

  • Methodological Answer : Use the SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) for small-molecule crystallography. For visualization, ORTEP-3 generates thermal ellipsoid plots, while WinGX integrates data processing and validation. These tools are robust for resolving hydrogen bonding and halogen interactions in brominated triazoles .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the dibromotriazole moiety in cross-coupling reactions?

  • Methodological Answer : Employ kinetic isotope effects (KIEs) and computational modeling (DFT) to probe transition states. For example, monitor substituent effects on bromine displacement using nucleophiles (e.g., Grignard reagents). Reaction intermediates can be trapped via low-temperature NMR or characterized via X-ray crystallography .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in antimicrobial studies?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., replacing bromine with chlorine or modifying the phenyl group). Test against bacterial/fungal strains (e.g., Mycobacterium tuberculosis) and correlate bioactivity with electronic (Hammett σ values) or steric (Taft parameters) descriptors. Use molecular docking (AutoDock Vina) to map interactions with target enzymes (e.g., cytochrome P450) .

Q. How can contradictory spectral data (e.g., NMR splitting vs. crystallographic symmetry) be resolved?

  • Methodological Answer : Reconcile discrepancies by:
  • Performing variable-temperature NMR to detect dynamic effects (e.g., hindered rotation).
  • Analyzing X-ray data for disorder or twinning using SHELXL’s TWIN/BASF commands.
  • Comparing experimental IR/Raman spectra with DFT-simulated vibrational modes .

Q. What computational approaches predict the compound’s stability under varying pH and temperature?

  • Methodological Answer : Use molecular dynamics (MD) simulations (AMBER/GROMACS) to assess hydrolytic degradation pathways. Experimentally validate via accelerated stability testing (40–80°C, pH 1–13) with HPLC monitoring. Correlate degradation products with DFT-calculated bond dissociation energies (BDEs) .

Q. How can researchers design co-crystals to enhance its solubility without compromising bioactivity?

  • Methodological Answer : Screen co-formers (e.g., carboxylic acids, nicotinamide) using solvent drop grinding or slurry methods. Characterize co-crystals via PXRD and DSC. Test dissolution rates in biorelevant media (FaSSIF/FeSSIF) and compare with parent compound. Prioritize co-formers that preserve key hydrogen bonds (e.g., triazole N–H∙∙∙O interactions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one

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